2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated
Overview
Description
The copolymerization of 2-propenenitrile with 1,3-butadiene results in a polymeric material that finds widespread applications in the industrial and scientific domains1. Hydrogenation of the copolymer imparts unique properties like high strength, excellent stability, and low toxicity1. The resulting material, 2-propenenitrile, Polymer with 1,3-Butadiene, Hydrogenated is commonly referred to as Hydrogenated Nitrile Butadiene Rubber (HNBR)1.
Synthesis Analysis
HNBR is synthesized by copolymerization of 2-propenenitrile with 1,3-butadiene in the presence of a catalyst and a radical initiator1. The resulting copolymer is then hydrogenated using a catalyst, which leads to the formation of HNBR1. The degree of hydrogenation affects the chemical and physical properties of the material1.
Molecular Structure Analysis
The molecular formula of 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated is C7H9N1. The InChI key is NTXGQCSETZTARF-UHFFFAOYSA-N1.
Chemical Reactions Analysis
The copolymerization of 2-propenenitrile with 1,3-butadiene and the subsequent hydrogenation are the key chemical reactions involved in the synthesis of HNBR1.
Physical And Chemical Properties Analysis
HNBR is a stable, non-reactive, and non-polar material that exhibits excellent resistance to heat, oils, fuels, lubricants, and chemicals1. The physical and chemical properties of HNBR can be customized by varying the degree of hydrogenation, molecular weight, and comonomer content1. HNBR can withstand temperatures ranging from -40°C to 150°C and has an excellent compression set and resistance to compression, deformation, and abrasion1.
Scientific Research Applications
Electrochemical Reduction and Polymerization
The electrochemical reduction of 2-butenenitrile, a related compound, has been studied to understand the formation of polymer films through electroreduction, providing insights into surface coating and modification technologies Deniau et al., 2006.
Hydrogenation Techniques and Catalysts
Research on homogeneous hydrogenation of nitrile butadiene rubber (NBR), from which HNBR is derived, highlights the challenges and advances in chemical modification to improve material properties Wang, Yang, & Rempel, 2013. Catalytic hydrogenation using Grubbs II catalyst offers a selective approach, improving the processability of H-NBR by reducing its Mooney viscosity Ai, Gong, Zhao, & Liu, 2017.
Applications in Energy Storage
HNBR has been evaluated as a potential elastomeric binder for lithium-ion battery electrodes, demonstrating good chemical stability and enhancing the performance of Li-ion batteries Verdier et al., 2019.
Advancements in Material Properties
Direct catalytic hydrogenation techniques have been developed for acrylonitrile-butadiene rubber, leading to high-performance elastomers with significant industrial applications Wei, Wu, Pan, & Rempel, 2005.
Environmental and Health Impact Studies
Toxicology and carcinogenesis studies of 1,3-butadiene, a precursor in the production of HNBR, provide crucial information on the potential health and environmental impacts, guiding safe manufacturing and handling practices National Toxicology Program, 1984.
Safety And Hazards
Future Directions
The unique properties and enhanced stability of 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated offer immense potential for various applications1. As such, it’s likely that research and development efforts will continue to explore new uses for this material.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
buta-1,3-diene;prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6.C3H3N/c1-3-4-2;1-2-3-4/h3-4H,1-2H2;2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXGQCSETZTARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C.C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
72869-34-2, 106974-61-2, 68910-08-7, 68891-47-4, 9003-18-3, 68683-29-4, 106974-60-1, 118578-02-2, 68891-46-3, 88254-10-8, 106930-79-4 | |
Record name | 2-Propenenitrile, polymer with 1,3-butadiene, carboxy-terminated, 2-hydroxyethyl esters | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72869-34-2 | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, block | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, hydroxy-terminated | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=68910-08-7 | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-[(1-oxo-2-propen-1-yl)oxy]propyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68891-47-4 | |
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Record name | Acrylonitrile-butadiene copolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=9003-18-3 | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-[[2-(1-piperazinyl)ethyl]amino]butyl-terminated | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=68683-29-4 | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, alternating | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 4-[(5-amino-4-methylpentyl)amino]-1-cyano-1-methyl-4-oxobutyl-terminated | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=88254-10-8 | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, graft | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=106930-79-4 | |
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Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or tan solid with a mild odor like rubber; [Zeon Chemicals MSDS], Caramel-colored viscous liquid with a slight odor; [Emerald Performance Materials MSDS], Liquid with a mild amine odor; [Scientific Polymer Products MSDS] | |
Record name | 1,3-Butadiene, polymer with 2-propenenitrile | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-((2-(1-piperazinyl)ethyl)amino)butyl-terminated | |
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Product Name |
Buta-1,3-diene;prop-2-enenitrile | |
CAS RN |
68683-29-4, 68891-47-4, 9003-18-3, 68891-46-3, 88254-10-8 | |
Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-((2-(1-piperazinyl)ethyl)amino)butyl-terminated | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-((1-oxo-2-propen-1-yl)oxy)propyl ester | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-[[2-(1-piperazinyl)ethyl]amino]butyl-terminated | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-[[2-(1-piperazinyl)ethyl]amino]butyl-terminated | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene | |
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Retrosynthesis Analysis
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